molecular formula C7H9N5O B13110058 5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one CAS No. 27523-76-8

5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one

Cat. No.: B13110058
CAS No.: 27523-76-8
M. Wt: 179.18 g/mol
InChI Key: QALDHHGHKPKNDH-UHFFFAOYSA-N
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Description

5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features an imidazo[4,5-b]pyrazine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable imidazo[4,5-b]pyrazine derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[4,5-b]pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(ethylamino)-1H-imidazo[4,5-b]pyrazin-2(3H)-one stands out due to its specific structural configuration, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and stability under various conditions.

Properties

CAS No.

27523-76-8

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

5-(ethylamino)-1,3-dihydroimidazo[4,5-b]pyrazin-2-one

InChI

InChI=1S/C7H9N5O/c1-2-8-4-3-9-5-6(10-4)12-7(13)11-5/h3H,2H2,1H3,(H3,8,9,10,11,12,13)

InChI Key

QALDHHGHKPKNDH-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CN=C2C(=N1)NC(=O)N2

Origin of Product

United States

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